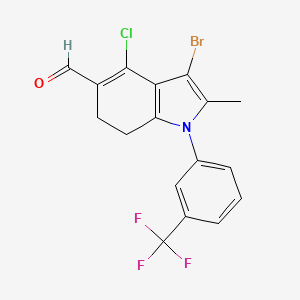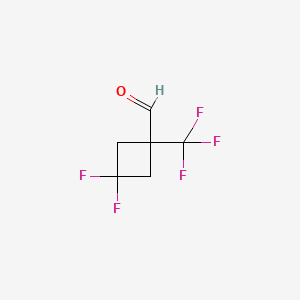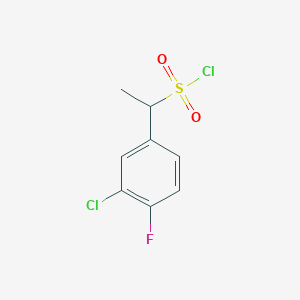
3-(2-(4-Bromophenoxy)ethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromophenoxyethoxy group attached to it
Vorbereitungsmethoden
The synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with azetidine under suitable conditions to yield the final product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-(2-(4-Bromophenoxy)ethoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Bromophenoxy)ethoxy)azetidine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(2-(4-Bromophenoxy)ethoxy)azetidine involves its interaction with molecular targets through its functional groups. The bromophenoxy group can participate in various binding interactions, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions and reactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-(4-Bromophenoxy)ethoxy)azetidine include other azetidine derivatives and bromophenoxy compounds. For example:
3-(2-(4-Chlorophenoxy)ethoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-(4-Fluorophenoxy)ethoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.
3-(2-(4-Methylphenoxy)ethoxy)azetidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
3-[2-(4-bromophenoxy)ethoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2 |
InChI-Schlüssel |
DQNRXPYPSHDTMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCCOC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)
